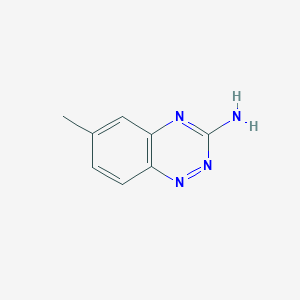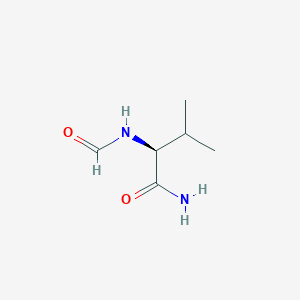![molecular formula C7H14NO4P B14614300 Diethyl [(cyanomethoxy)methyl]phosphonate CAS No. 59463-48-8](/img/structure/B14614300.png)
Diethyl [(cyanomethoxy)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl [(cyanomethoxy)methyl]phosphonate can be synthesized through various methods. One common method involves the reaction of diethyl phosphite with cyanomethyl chloride under basic conditions. The reaction typically proceeds as follows:
(C2H5O)2P(O)H+ClCH2CN→(C2H5O)2P(O)CH2CN+HCl
This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(cyanomethoxy)methyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.
Addition Reactions: It can react with electrophiles to form addition products.
Hydrolysis: It can be hydrolyzed to form phosphonic acid derivatives
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Electrophiles: Alkyl halides, acyl chlorides
Solvents: Chloroform, tetrahydrofuran, ethyl acetate.
Major Products Formed
Substituted Phosphonates: Formed through substitution reactions.
Phosphonic Acids: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
Diethyl [(cyanomethoxy)methyl]phosphonate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the Horner-Wadsworth-Emmons olefination reaction to synthesize substituted nitriles and their derivatives.
Medicinal Chemistry: Employed in the synthesis of bioactive molecules and pharmaceutical intermediates.
Material Science: Used in the preparation of functionalized materials and polymers.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of diethyl [(cyanomethoxy)methyl]phosphonate involves its role as a nucleophile in various organic reactions. It can donate its cyanomethyl group to electrophiles, facilitating the formation of new carbon-phosphorus bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphonoacetonitrile
- Dimethyl methylphosphonate
- Diethyl (methylthiomethyl)phosphonate .
Uniqueness
Diethyl [(cyanomethoxy)methyl]phosphonate is unique due to its cyanomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of substituted nitriles. This makes it a valuable reagent in organic synthesis and distinguishes it from other phosphonate compounds .
Propiedades
Número CAS |
59463-48-8 |
|---|---|
Fórmula molecular |
C7H14NO4P |
Peso molecular |
207.16 g/mol |
Nombre IUPAC |
2-(diethoxyphosphorylmethoxy)acetonitrile |
InChI |
InChI=1S/C7H14NO4P/c1-3-11-13(9,12-4-2)7-10-6-5-8/h3-4,6-7H2,1-2H3 |
Clave InChI |
JKVVBLODOZKANX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(COCC#N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




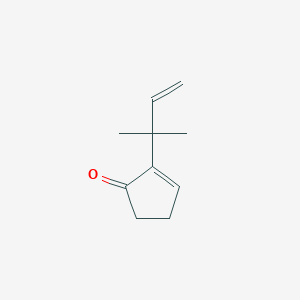

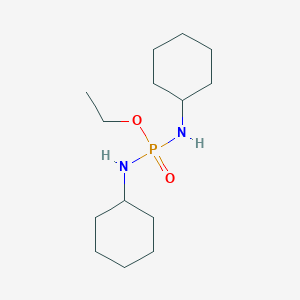
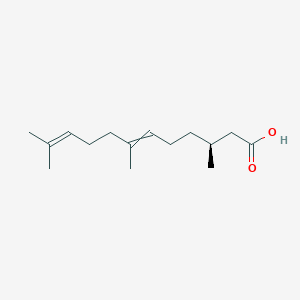

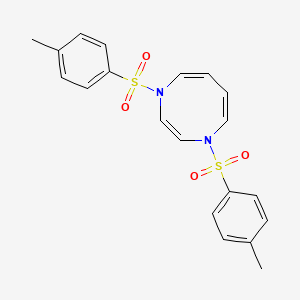
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)

